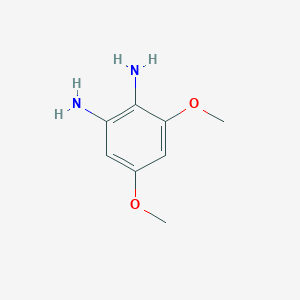

3,5-Dimethoxybenzene-1,2-diamine

Descripción general

Descripción

3,5-Dimethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two amino groups (-NH2) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene in ethyl acetate under palladium catalysis . This process yields this compound as the sole product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale electrophilic aromatic substitution reactions, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and amino groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

3,5-Dimethoxybenzene-1,2-diamine has several applications in scientific research:

Mecanismo De Acción

Molecular Targets and Pathways

The primary target of 3,5-Dimethoxybenzene-1,2-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring. This aromatic ring is retained during reactions, making it stable and reactive in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dimethoxy-4,5-dinitrobenzene: This compound has similar methoxy groups but features nitro groups instead of amino groups.

3,6-Dimethoxybenzene-1,2-diamine: Another isomer with methoxy and amino groups in different positions.

Uniqueness

3,5-Dimethoxybenzene-1,2-diamine is unique due to its specific arrangement of methoxy and amino groups, which influence its reactivity and applications in various fields. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis.

Actividad Biológica

3,5-Dimethoxybenzene-1,2-diamine (DMB) is an aromatic diamine notable for its biological activity, particularly in the context of oxidative stress and cellular metabolism. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.20 g/mol

- Structure : The compound features two methoxy groups attached to a benzene ring at the 3 and 5 positions, which significantly influences its reactivity and biological properties.

DMB's primary mechanism involves its ability to react with carbonyl compounds to form fluorescent adducts. This property is particularly useful in detecting and quantifying aldehydes such as methylglyoxal, a byproduct of glucose metabolism associated with diabetic complications. The formation of these adducts allows researchers to measure oxidative stress levels in biological samples effectively.

Antioxidant Properties

DMB exhibits significant antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity.

Cytotoxicity and Antitumor Activity

Research indicates that DMB may possess cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to DMB can selectively target malignant cells while sparing non-malignant cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Interaction with Biological Molecules

DMB's ability to form fluorescent derivatives through reactions with specific biomolecules enhances its utility in biochemical research. These interactions can be leveraged for labeling proteins and nucleic acids, facilitating various analytical techniques such as high-performance liquid chromatography (HPLC).

Case Studies

- Diabetes Research : DMB has been utilized in studies investigating the role of methylglyoxal in diabetic complications. By measuring the levels of this aldehyde in tissues using DMB, researchers have gained insights into the metabolic disturbances associated with diabetes.

- Cancer Therapy Development : In experimental settings, DMB derivatives have been tested for their cytotoxic effects on cancer cell lines. The results indicated a promising selectivity index, suggesting potential as a lead compound for antitumor drug development .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzene-1,2-diamine | Contains one methoxy group | Less sterically hindered than dimethoxy variant |

| 4-Amino-2-methoxyphenol HCl | Contains an amino group and a methoxy group | Exhibits different reactivity due to phenolic nature |

| 3,4-Dimethoxyaniline | Methoxy groups at positions 3 and 4 | Known for its use in dye manufacturing |

| 1,2-Diaminobenzene | Lacks methoxy substituents | Utilized primarily as a precursor in dye synthesis |

Propiedades

IUPAC Name |

3,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAAJSYHBXBLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.